molecular formula C14H16N2O2 B2355055 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole CAS No. 663191-46-6

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole

Cat. No.: B2355055
CAS No.: 663191-46-6
M. Wt: 244.294
InChI Key: ONZZUKINKMKNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed for research use only. This molecule features a 1,3-benzoxazole ring system linked via an ether bond to a 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. This specific structural motif is found in compounds investigated for their potential interaction with various neurological targets . Compounds containing the 1-azabicyclo[2.2.2]octane structure have been studied as antagonists for receptors such as the neurokinin 1 (NK1) receptor . Furthermore, the benzoxazole heterocycle is a privileged structure in drug discovery, known to contribute to the activity of ligands for a range of central nervous system (CNS) targets. For instance, 2-aminobenzoxazole carboxamides have been developed as modulators of the 5-HT3 receptor, a validated target for the treatment of conditions such as irritable bowel syndrome and chemotherapy-induced nausea and vomiting . Other substituted benzoxazole derivatives have been identified as inhibitors of sodium channels, which are important targets for pain management and the treatment of epilepsy . The integration of these two pharmaceutically relevant components makes this compound a valuable tool for researchers exploring new therapeutic avenues for a variety of disorders, including pain, substance abuse and withdrawal syndromes, and other central nervous system conditions . Its primary research value lies in its potential as a modulator of ion channels and G-protein coupled receptors (GPCRs) within the nervous system. Researchers can utilize this compound for in vitro binding assays, functional activity studies, and structure-activity relationship (SAR) investigations to further elucidate its precise mechanism of action and pharmacological profile. This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-4-12-11(3-1)15-14(17-12)18-13-9-16-7-5-10(13)6-8-16/h1-4,10,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZZUKINKMKNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Alcohols

A common route to 1-azabicyclo[2.2.2]octan-3-ol involves cyclizing amino alcohol precursors. For example, NC1CCC(C(=O)O)CC1 undergoes dehydration under acidic conditions to form the bicyclic lactam, followed by reduction to the amine. Alternative methods employ Hofmann-Löffler-type radical cyclizations, though these are less regioselective.

Reaction Conditions :

  • Precursor : 3-Aminocyclohexanol derivatives.
  • Catalyst : p-Toluenesulfonic acid (pTSA) in toluene under reflux.
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Ring-Closing Metathesis (RCM)

Advanced strategies utilize Grubbs catalysts for RCM of diene precursors. For instance, N-allyl-2-vinylcyclohexanol undergoes metathesis to form the azabicyclo framework, though this method requires rigorous anhydrous conditions.

Synthesis of 1,3-Benzoxazole

Cyclocondensation of o-Aminophenols

The benzoxazole ring is typically synthesized via cyclocondensation of o-aminophenol with carboxylic acid derivatives. A patent by EP0968197B1 details a phosgene-free approach using aryl chloroformates (e.g., 4-nitrophenyl chloroformate) to form carbamate intermediates, which cyclize under basic conditions:

$$
\text{o-Aminophenol} + \text{ArOCOCl} \rightarrow \text{Carbamate Intermediate} \xrightarrow{\text{Base}} 1,3\text{-Benzoxazole}
$$

Optimized Conditions :

  • Chloroformate : 4-Nitrophenyl chloroformate in methyl tert-butyl ether (MTBE).
  • Base : Aqueous potassium hydroxide (KOH) at pH 11.
  • Yield : ~85% (reported for analogous benzoxazinones).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. For example, o-aminophenol and triphosgene in dimethylacetamide (DMAc) achieve 90% conversion in 10 minutes.

Ether Bond Formation: Coupling Strategies

Mitsunobu Reaction

The Mitsunobu reaction is the most cited method for linking the azabicyclo alcohol and benzoxazole. A patent describes using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF to mediate the coupling:

$$
\text{1-Azabicyclo[2.2.2]octan-3-ol} + \text{2-Hydroxy-1,3-benzoxazole} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}
$$

Key Parameters :

  • Molar Ratio : 1:1.2 (alcohol:benzoxazole).
  • Temperature : 0°C to room temperature.
  • Yield : ~70–75% (extrapolated from similar couplings).

Nucleophilic Substitution

Activation of the azabicyclo alcohol as a mesylate (using methanesulfonyl chloride) enables nucleophilic displacement by benzoxazole oxide. This method, however, risks over-sulfonation and requires stringent temperature control.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A hypothetical one-pot approach combines azabicyclo[2.2.2]octane synthesis, benzoxazole formation, and Mitsunobu coupling. While theoretically efficient, competing side reactions (e.g., lactamization) necessitate further optimization.

Enzymatic Catalysis

Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze ether bond formation in non-aqueous media, though yields remain suboptimal (<50%).

Analytical Characterization

Spectroscopic Validation

  • NMR : $$^1$$H NMR spectra show distinct signals for the azabicyclo bridgehead protons (δ 3.2–3.5 ppm) and benzoxazole aromatic protons (δ 7.1–7.8 ppm).
  • HRMS : Molecular ion peak at m/z 258.1367 (calculated for C₁₄H₁₅N₂O₂).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the chair conformation of the azabicyclo ring and coplanar benzoxazole moiety.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds derived from benzoxazole have shown effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . The incorporation of the azabicyclic structure may further enhance this activity due to its ability to interact with biological targets.

Neurological Disorders

The azabicyclic component is known for its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds targeting these receptors can modulate neurotransmission, potentially offering therapeutic benefits for cognitive enhancement .

Cancer Therapy

There is growing interest in the application of benzoxazole derivatives in oncology. Studies have suggested that certain structures can inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation . The unique properties of 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole could be explored further in this context.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of various benzoxazole derivatives, including those similar to this compound. Results indicated significant activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL against E. coli . This suggests that modifications to the benzoxazole framework can yield potent antimicrobial agents.

CompoundMIC (μg/mL)Target Organism
125Escherichia coli
250Staphylococcus aureus
3100Candida albicans

Case Study 2: Neurological Impact

In a pharmacological study focused on nAChR agonists, derivatives similar to this compound were tested for their cognitive-enhancing effects in animal models. The results indicated improved memory retention and learning capabilities, supporting the potential use of these compounds in treating cognitive decline associated with aging or neurodegenerative diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from similar derivatives are outlined below.

Core Structure and Substituent Variations

Table 1: Structural and Functional Comparison
Compound Name (CAS/Example) Core Structure Key Substituent(s) Pharmacological Target Therapeutic Application
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole Quinuclidine + benzoxazole Benzoxazole ether Likely nAChR/mAChR Cognitive disorders (inferred)
(+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane Quinuclidine Benzo[b]thiophen-2-yl ketone Nicotinic receptors Cognitive impairments
3-[(6-Chloro-2-benzothiazolyl)oxy]-1-azabicyclo[2.2.2]octane (CAS 663191-28-4) Quinuclidine Chlorobenzothiazole ether Not reported Not specified
5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole Quinuclidine + oxadiazole Hydroxy group, diphenylpropyl Not reported Potential CNS modulation
N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide (CAS 90183-05-4) Quinuclidine Dimethoxybenzamide Likely mAChR Anxiety treatment
Key Observations :
  • Benzoxazole vs. Thiophene/Thiazole Derivatives : The benzoxazole group in the target compound may confer greater metabolic stability compared to thiophene or benzothiazole analogs (e.g., CAS 663191-28-4), which are prone to oxidative metabolism .
  • Ether vs. Amide Linkages: The ether linkage in the target compound contrasts with the amide bond in CAS 90183-05-3.
  • Salt Forms : Derivatives like 3-[(6-chloro-2-benzothiazolyl)oxy]-1-azabicyclo[2.2.2]octane fumarate (CAS 663191-29-5) incorporate counterions to enhance solubility, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Receptor Selectivity :
  • Nicotinic vs. Muscarinic Activity : Benzo[b]thiophen-2-yl derivatives () are potent nAChR agonists for cognitive disorders, while dimethoxybenzamide analogs () likely target mAChRs for anxiety . The benzoxazole moiety’s electron-deficient aromatic system may favor nAChR interactions, though this requires validation.
Physicochemical Data :
  • Limited solubility or melting point data are available for most compounds. Fumarate salts (e.g., CAS 663192-46-9) are explicitly noted to improve solubility , whereas the target compound’s free base form may require formulation optimization.

Biological Activity

The compound 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole , also known as a derivative of the azabicyclo[2.2.2]octane framework, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C_{14}H_{16}N_{2}O_{2}
  • Molecular Weight: 244.29 g/mol
  • Structural Features:
    • Azabicyclo[2.2.2]octane moiety
    • Benzoxazole ring

This structural configuration is significant for its interaction with biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). The azabicyclo structure allows for selective binding to these receptors, which are crucial for neurotransmission and have implications in numerous neurological disorders.

Key Mechanisms:

  • Nicotinic Receptor Modulation: The compound acts as an agonist at nAChRs, potentially enhancing synaptic transmission and neuroprotection.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in neuronal cells.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound.

Activity Description Reference
Neuroprotective Effects Exhibits protective effects against neurotoxicity in cellular models.
Anticancer Potential Induces apoptosis in cancer cell lines through modulation of apoptotic pathways.
Cognitive Enhancement Improves memory and learning in animal models via cholinergic enhancement.
Antioxidant Activity Reduces oxidative stress markers in vitro and in vivo.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Neuroprotection in Alzheimer's Disease Models:
    A study conducted on transgenic mice models of Alzheimer's disease demonstrated that administration of this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting a dual role in neuroprotection and cognitive enhancement.
  • Anticancer Efficacy:
    In vitro studies on human cancer cell lines revealed that this compound effectively induced apoptosis through a caspase-dependent pathway, highlighting its potential as a therapeutic agent in oncology.
  • Pharmacokinetic Studies:
    Pharmacokinetic profiling showed favorable absorption and bioavailability when administered orally, with a peak plasma concentration achieved within one hour post-administration in rat models.

Q & A

Basic: What are the common synthetic routes for 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling azabicyclo derivatives with benzoxazole precursors. For example, describes a procedure where exo-6-acetoxy-2-azabicyclo[2.2.2]octane reacts with a diphenylpropyl-oxadiazole intermediate under reflux conditions. Key factors influencing yield include:

  • Catalyst selection : Samarium triflate in aqueous medium enhances efficiency for benzoxazole formation .
  • Solvent choice : Absolute ethanol with glacial acetic acid (as in ) promotes condensation.
  • Reaction time : Prolonged reflux (4+ hours) ensures complete cyclization .
    Yield optimization often requires iterative adjustments to solvent polarity and catalyst loading .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the azabicyclo and benzoxazole moieties (e.g., ).
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Stretching frequencies (e.g., C-O-C in benzoxazole at ~1250 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry of the azabicyclo[2.2.2]octane core .

Basic: What initial biological screening assays are recommended for evaluating its pharmacological potential?

Answer:
Priority assays include:

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify anti-proliferative activity .
  • Antimicrobial testing : Agar well diffusion against Gram-positive/negative bacteria .
  • Neuropharmacological profiling : Radioligand binding assays for CNS targets (e.g., serotonin receptors) .
  • Enzyme inhibition : Kinase or protease inhibition assays to assess mechanistic pathways .

Advanced: How can solvent-free or microwave-assisted methods improve the synthesis efficiency?

Answer:
Microwave-assisted synthesis (e.g., ) reduces reaction time from hours to minutes by enhancing energy transfer. Solvent-free conditions minimize purification steps and improve atom economy:

  • Microwave parameters : 150–200 W, 80–120°C, with silica-supported catalysts .
  • Green chemistry benefits : Higher yields (70–80%) and reduced waste compared to traditional reflux .
  • Scalability : Demonstrated for benzoxazole derivatives in multi-gram batches .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Answer:
Contradictions often arise from variations in assay protocols or structural analogs. Mitigation strategies include:

  • Standardized protocols : Use common cell lines (e.g., NIH/3T3 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Structural benchmarking : Compare activity of 2-{1-azabicyclo...} with analogs lacking the oxy-bridge or bicyclo group .
  • Meta-analysis : Cross-reference data from independent studies (e.g., anti-cancer vs. CNS activity in vs. 14 ) .

Advanced: How do computational models aid in understanding its interactions with biological targets?

Answer:

  • Molecular docking : Predicts binding modes to targets like DNA topoisomerase II or acetylcholine esterase (e.g., uses AutoDock Vina) .
  • QSAR modeling : Relates substituent electronegativity on the benzoxazole ring to antimicrobial potency .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
    These models guide rational design of derivatives with enhanced affinity .

Advanced: What structural modifications enhance its pharmacological profile while reducing toxicity?

Answer:

  • Azabicyclo optimization : Replace the 3-oxy group with thioether or amino groups to improve metabolic stability .
  • Benzoxazole substitution : Introduce electron-withdrawing groups (e.g., Cl at position 5) to boost antimicrobial activity .
  • Prodrug strategies : Esterify hydroxyl groups to enhance bioavailability and reduce hepatotoxicity .
  • Toxicity screening : Prioritize derivatives with LD50_{50} > 500 mg/kg in murine models .

Basic: What are the key challenges in purifying this compound, and how are they resolved?

Answer:

  • Challenge : Co-elution of byproducts due to polar functional groups.
  • Solutions :
    • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) .
    • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
    • HPLC : Reverse-phase C18 columns resolve stereoisomers .

Advanced: How does the azabicyclo[2.2.2]octane moiety influence pharmacokinetic properties?

Answer:

  • Lipophilicity : The bicyclo group increases logP, enhancing blood-brain barrier penetration .
  • Metabolic stability : Resistance to CYP450 oxidation due to steric hindrance .
  • Half-life extension : Rigid structure reduces renal clearance rates .
    These properties make it suitable for CNS-targeted therapies .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .
  • Emergency protocols : Immediate rinsing with water for skin/eye contact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.